molecular formula C6H11ClN2O2 B1487365 Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride CAS No. 2204053-89-2

Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride

Cat. No.: B1487365
CAS No.: 2204053-89-2
M. Wt: 178.62 g/mol
InChI Key: QQBKWVHHFTWTFF-UHFFFAOYSA-N
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Description

Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. It is a derivative of the oxazine family and is characterized by its hexahydropyrrolo ring fused with an oxazinone moiety. This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the oxazinone ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different biological activities.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinone derivatives with different functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound’s potential biological activities make it a candidate for studying its effects on various biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Properties

IUPAC Name

4,4a,5,6,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c9-6-3-10-5-2-7-1-4(5)8-6;/h4-5,7H,1-3H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBKWVHHFTWTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)OCC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride
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Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride
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Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride
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Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride
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Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride

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